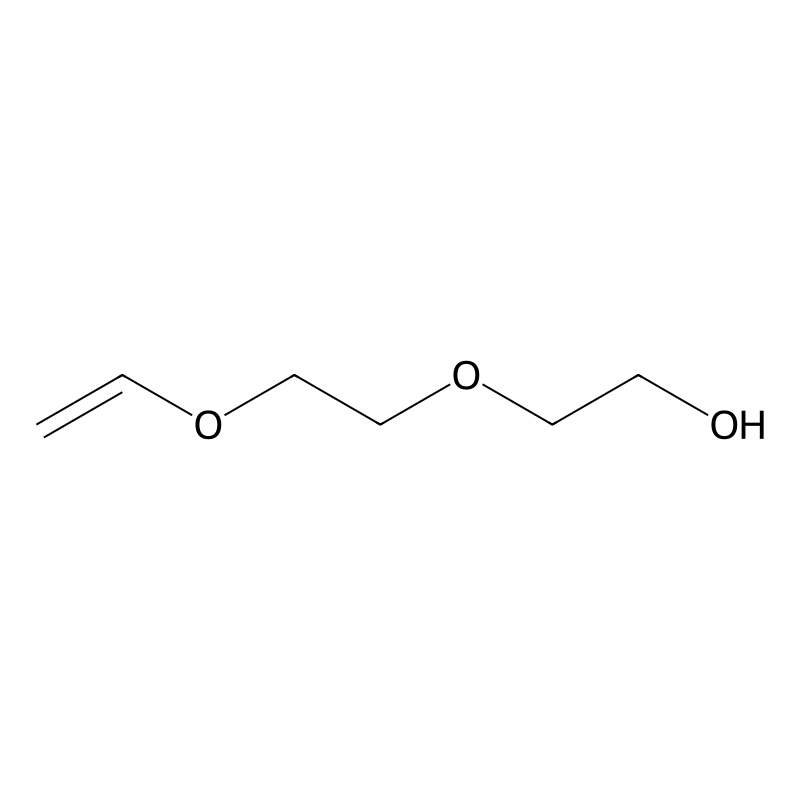

Diethylene glycol monovinyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Solvent and Reaction Medium

- Organic synthesis: DEGME serves as a versatile solvent for diverse organic reactions due to its miscibility with a wide range of polar and nonpolar compounds. It's particularly useful in reactions involving organometallic reagents, sensitive substrates, and polymerizations [].

- Extraction and purification: DEGME's ability to dissolve various materials makes it valuable for extraction and purification processes in research settings. It can selectively extract specific components from mixtures, facilitating further analysis [].

Polymer Science and Material Research

- Polymer synthesis: DEGME acts as a co-monomer in the synthesis of various polymers, contributing to specific properties like flexibility and crosslinking. It's employed in the production of polyurethanes, polyacrylates, and other polymers used in research and development [].

- Phase change materials (PCMs): DEGME can be incorporated into the design of PCMs, materials that change their state (solid to liquid) to store and release thermal energy. This allows researchers to explore novel energy storage solutions [].

Other Research Applications

- Biomedical research: DEGME finds limited use in specific biomedical research applications, primarily as a component of formulations or as a solubilizing agent for poorly soluble drugs or research materials []. However, due to potential health concerns, its use in this field is generally discouraged.

Diethylene glycol monovinyl ether is an organic compound with the molecular formula C₆H₁₂O₃ and a molecular weight of approximately 132.16 g/mol. It appears as a colorless to almost colorless liquid and is known for its low viscosity and hygroscopic nature. This compound is classified as a vinyl ether, characterized by the presence of a vinyl group (–CH=CH₂) attached to a diethylene glycol moiety. Its structure includes two ethylene glycol units, which contribute to its solubility in water and various organic solvents .

- Polymerization: It can participate in free radical polymerization, forming polyvinyl ethers. This reaction is significant in the production of various polymers used in coatings and adhesives.

- Esterification: The hydroxyl groups in diethylene glycol monovinyl ether can react with acids to form esters, which are useful in various applications such as plasticizers.

- Cross-linking: When exposed to certain catalysts or heat, diethylene glycol monovinyl ether can cross-link with other monomers, enhancing the mechanical properties of the resulting materials .

Diethylene glycol monovinyl ether can be synthesized through several methods:

- Reaction of Diethylene Glycol with Vinyl Halides: This method involves the nucleophilic substitution reaction between diethylene glycol and vinyl halides (such as vinyl chloride), leading to the formation of the vinyl ether.

- Dehydration of Diethylene Glycol: Under acidic conditions, diethylene glycol can undergo dehydration to produce diethylene glycol monovinyl ether.

- Transetherification: This process involves exchanging an alkoxy group in an existing ether with a vinyl group, utilizing appropriate catalysts to facilitate the reaction .

Diethylene glycol monovinyl ether has a variety of applications across different industries:

- Adhesives and Sealants: Due to its excellent adhesion properties, it is commonly used in formulating adhesives.

- Coatings: It serves as a reactive diluent in coatings, enhancing flexibility and durability.

- Polymer Production: It is utilized in the synthesis of polyvinyl ethers for various plastic applications.

- Textile Finishing: The compound is employed in textile treatments to improve water repellency and durability .

Diethylene glycol monovinyl ether shares structural similarities with several other compounds, particularly within the realm of glycols and vinyl ethers. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Diethylene Glycol Monovinyl Ether | C₆H₁₂O₃ | Low viscosity, hygroscopic; used in adhesives and coatings |

| Diethylene Glycol Monoethyl Ether | C₆H₁₄O₂ | Similar structure; primarily used as a solvent |

| Ethylene Glycol Vinyl Ether | C₄H₈O₂ | Shorter chain; less viscous; used in coatings |

| Propylene Glycol Vinyl Ether | C₅H₁₀O₂ | Slightly different properties; used in cosmetics |

Diethylene glycol monovinyl ether stands out due to its unique combination of properties that make it particularly useful for industrial applications such as adhesives and coatings, where flexibility and durability are critical .

Diethylene glycol monovinyl ether, also known by its IUPAC name 2-[2-(ethenyloxy)ethoxy]ethanol, is a colorless to pale yellow transparent liquid at standard temperature and pressure [1] [2]. The compound exhibits a mild, pleasant odor that has been described as similar to diethyl ether, though less intense [3]. This organoleptic characteristic is consistent with other glycol ethers in its chemical family [2]. The liquid appears clear when pure, with no visible particulates or cloudiness, making it suitable for applications requiring optical clarity [4].

The physical appearance of diethylene glycol monovinyl ether remains consistent across normal ambient temperature ranges, maintaining its liquid state and flow characteristics without significant changes in viscosity [1]. The compound has a molecular formula of C₆H₁₂O₃ and a molecular weight of 132.16 g/mol, which contributes to its physical properties and behavior in various environments [4] [5].

Thermodynamic Parameters

Melting and Boiling Points

Diethylene glycol monovinyl ether demonstrates notable thermodynamic stability across a wide temperature range, making it versatile for various applications [6]. The compound has a remarkably low melting point of approximately -50.3°C, indicating its ability to remain in liquid form even in extremely cold conditions [2] [7]. This low freezing point is characteristic of glycol ethers with similar molecular structures [2].

The boiling point of diethylene glycol monovinyl ether varies depending on the pressure conditions. At standard atmospheric pressure, the compound boils at approximately 196°C [8]. However, under reduced pressure conditions of 12 mmHg (or 16 hPa), the boiling point decreases significantly to about 96°C [4] [9]. This relationship between pressure and boiling point is summarized in Table 1.

Table 1: Boiling Points of Diethylene Glycol Monovinyl Ether at Different Pressures

| Pressure Condition | Boiling Point (°C) |

|---|---|

| Standard atmospheric pressure | 196 |

| 12 mmHg (16 hPa) | 96 |

The substantial difference between melting and boiling points (approximately 246°C at atmospheric pressure) indicates a wide liquid range, which is advantageous for applications requiring thermal stability across varying environmental conditions [2] [8].

Density and Specific Gravity

The density of diethylene glycol monovinyl ether at 20°C is approximately 0.968-1.03 g/mL, positioning it as slightly less dense than water [8] [10]. This property is temperature-dependent, with density decreasing as temperature increases, following the typical behavior of most organic liquids [4].

The specific gravity (relative to water at 20°C) has been reported as 1.03, indicating that diethylene glycol monovinyl ether is slightly denser than water at this reference temperature [4] [10]. This value is consistent with other glycol ethers of similar molecular weight and structure [11].

Table 2: Density and Specific Gravity of Diethylene glycol monovinyl ether

| Property | Value | Temperature (°C) | Reference |

|---|---|---|---|

| Density | 0.968 g/mL | 25 | [8] |

| Density | 1.0235 g/mL | 20 | [19] |

| Specific Gravity | 1.03 (20/20) | 20 | [4] [10] |

The slight variations in reported density values may be attributed to differences in measurement techniques, temperature conditions, or the presence of stabilizers such as potassium hydroxide that are commonly added to commercial samples [4] [8].

Flash Point and Thermal Stability

Diethylene glycol monovinyl ether exhibits a flash point of approximately 82-83°C (181°F), classifying it as a combustible liquid rather than a flammable one [4] [8]. This relatively high flash point contributes to its safety profile during storage and handling under normal conditions [8].

The thermal stability of diethylene glycol monovinyl ether is notable, though the compound can undergo polymerization when exposed to heat and light for extended periods [8]. To prevent this, commercial formulations are typically stabilized with small amounts of potassium hydroxide or other stabilizing agents [4] [30].

Research on similar glycol ethers suggests that diethylene glycol monovinyl ether maintains good thermal stability up to temperatures approaching its flash point [17]. Beyond this temperature, thermal decomposition becomes more significant, with initial decomposition occurring at the vinyl ether functional group [17].

Table 3: Thermal Properties of Diethylene Glycol Monovinyl Ether

| Property | Value | Method/Conditions |

|---|---|---|

| Flash Point | 82-83°C (181°F) | Closed cup |

| Auto-ignition Temperature | Not precisely determined for this compound | - |

| Thermal Stability | Stable under normal conditions; polymerization possible with heat/light exposure | With stabilizer present |

Solubility Profile

Aqueous Solubility

Diethylene glycol monovinyl ether demonstrates excellent solubility in water, a property attributed to the presence of both hydroxyl and ether functional groups in its molecular structure [1] [3]. The hydroxyl group enables hydrogen bonding with water molecules, while the ether linkages contribute to overall polarity and water compatibility [1].

The compound is considered fully soluble in water at room temperature, forming clear solutions across a wide range of concentrations [4]. This high aqueous solubility distinguishes diethylene glycol monovinyl ether from many other vinyl ethers that typically exhibit limited water solubility [3].

The water solubility of diethylene glycol monovinyl ether remains high across a broad temperature range, though specific solubility values at different temperatures have not been extensively documented in the literature [1] [4]. This consistent water miscibility contributes to its versatility in aqueous formulations and applications [1].

Organic Solvent Compatibility

Diethylene glycol monovinyl ether exhibits exceptional compatibility with a wide range of organic solvents, making it valuable as a co-solvent and intermediate in various applications [1] [3]. The compound is fully miscible with common organic solvents including alcohols, ethers, ketones, and both aromatic and aliphatic hydrocarbons [3] [33].

The dual nature of diethylene glycol monovinyl ether, containing both hydrophilic and hydrophobic moieties, enables it to dissolve a diverse array of substances [1]. This amphiphilic character makes it particularly useful as a coupling agent between otherwise incompatible components in formulations [3].

Table 4: Solubility Profile of Diethylene Glycol Monovinyl Ether

| Solvent Type | Solubility |

|---|---|

| Water | Fully soluble |

| Alcohols (methanol, ethanol, etc.) | Fully miscible |

| Ethers | Fully miscible |

| Ketones | Fully miscible |

| Aromatic hydrocarbons | Fully miscible |

| Aliphatic hydrocarbons | Fully miscible |

| Halogenated hydrocarbons | Fully miscible |

The exceptional solvent compatibility of diethylene glycol monovinyl ether stems from its molecular structure, which contains both polar hydroxyl and ether groups as well as a nonpolar vinyl moiety [1] [3]. This structural arrangement allows for various types of intermolecular interactions with different solvents, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces [3].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about diethylene glycol monovinyl ether [16]. Both proton (¹H) and carbon (¹³C) NMR spectra have been used to characterize this compound and confirm its structural features [21].

In the ¹H NMR spectrum of diethylene glycol monovinyl ether, characteristic signals are observed for the vinyl group protons, typically appearing as a complex pattern in the range of δ 6.0-7.0 ppm due to coupling between the non-equivalent vinyl protons [20] [24]. The methylene protons adjacent to oxygen atoms produce signals in the range of δ 3.5-4.5 ppm, with slight variations depending on their specific chemical environment within the molecule [24]. The hydroxyl proton typically appears as a singlet that may show variable chemical shift depending on concentration and solvent conditions [20] [24].

The ¹³C NMR spectrum of diethylene glycol monovinyl ether displays distinct carbon signals that correspond to the different carbon environments in the molecule [21] [27]. The vinyl carbon signals typically appear in the range of δ 85-150 ppm, with the terminal vinyl carbon resonating at a higher field compared to the internal vinyl carbon [27]. The methylene carbons connected to oxygen atoms generally produce signals in the range of δ 60-75 ppm, while those further from electronegative elements appear at lower chemical shifts [24] [27].

Table 5: Approximate NMR Chemical Shifts for Diethylene Glycol Monovinyl Ether

| Structural Feature | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Vinyl CH₂=CH- | 4.0-4.2 (=CH-) and 3.9-4.1 (=CH₂) | 85-95 (=CH-) and 150-155 (=CH₂) |

| -OCH₂CH₂O- | 3.5-3.8 | 65-75 |

| -CH₂OH | 3.6-3.8 | 60-65 |

| -OH | 2.0-3.0 (variable) | - |

These spectroscopic features are consistent with the expected structure of diethylene glycol monovinyl ether and provide a reliable means for its identification and purity assessment [21] [24].

Infrared Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in diethylene glycol monovinyl ether [12] [14]. The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to its key structural features [12].

The hydroxyl group (-OH) in diethylene glycol monovinyl ether produces a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of O-H stretching vibrations [12] [14]. The intensity and exact position of this band can vary depending on hydrogen bonding interactions and sample concentration [14].

The vinyl ether functionality gives rise to distinctive absorption bands, including C=C stretching vibrations around 1600-1650 cm⁻¹ and vinyl C-H stretching at approximately 3050-3100 cm⁻¹ [12]. The vinyl C-H bending vibrations typically appear in the range of 900-1000 cm⁻¹ [12] [14].

Ether linkages (C-O-C) in the molecule produce strong absorption bands in the region of 1050-1150 cm⁻¹, which are characteristic of C-O stretching vibrations [12] [14]. Additional bands related to the glycol portion of the molecule include C-H stretching vibrations of methylene groups at 2800-3000 cm⁻¹ and C-H bending vibrations at 1350-1480 cm⁻¹ [12].

Table 6: Characteristic IR Absorption Bands of Diethylene Glycol Monovinyl Ether

| Functional Group | Absorption Region (cm⁻¹) | Vibration Type |

|---|---|---|

| -OH | 3200-3600 | O-H stretching |

| Vinyl C-H | 3050-3100 | C-H stretching |

| Methylene C-H | 2800-3000 | C-H stretching |

| C=C (vinyl) | 1600-1650 | C=C stretching |

| C-H (methylene) | 1350-1480 | C-H bending |

| C-O-C (ether) | 1050-1150 | C-O stretching |

| Vinyl C-H | 900-1000 | C-H bending |

Research on similar glycol vinyl ethers has identified additional characteristic bands at approximately 881 cm⁻¹ and 1083 cm⁻¹, which can be useful for quantitative determination of these compounds in mixtures [14]. These spectral features collectively provide a distinctive fingerprint for identifying diethylene glycol monovinyl ether and distinguishing it from related compounds [12] [14].

Mass Spectrometry Profile

Mass spectrometry provides valuable insights into the fragmentation pattern of diethylene glycol monovinyl ether, aiding in its identification and structural characterization [16] [23]. The mass spectrum of this compound exhibits several characteristic features that reflect its molecular structure and fragmentation behavior under ionization conditions [23].

The molecular ion peak (M⁺) for diethylene glycol monovinyl ether appears at m/z 132, corresponding to its molecular weight [16] [18]. However, this peak is typically of low to moderate intensity due to the relatively facile fragmentation of the molecule under electron impact conditions [23] [25].

Primary fragmentation pathways for diethylene glycol monovinyl ether include α-cleavage and inductive cleavage mechanisms that are common for ethers [25] [31]. These processes lead to characteristic fragment ions that can be used for identification purposes [31]. The vinyl ether portion of the molecule is particularly susceptible to fragmentation, often resulting in the loss of the vinyl group to form oxygenated fragments [23] [31].

Common fragment ions observed in the mass spectrum include peaks at m/z 45, 59, and 73, which arise from various cleavage patterns along the glycol chain [15] [25]. The base peak (most intense) in the spectrum typically corresponds to one of these lower mass fragments rather than the molecular ion [23].

Table 7: Major Fragment Ions in the Mass Spectrum of Diethylene Glycol Monovinyl Ether

| m/z Value | Relative Intensity | Possible Fragment Structure |

|---|---|---|

| 132 | Low-moderate | Molecular ion (M⁺) |

| 101-103 | Moderate | Loss of ethanol or similar fragment |

| 73 | High | CH₂OCH₂CH₂OH⁺ or similar |

| 59 | High | CH₂OCH₂CH₂⁺ or similar |

| 45 | Very high | CH₂CH₂OH⁺ or similar |

| 31 | Moderate | CH₂OH⁺ |

| 29 | High | CH₂CH₃⁺ or CHO⁺ |

The fragmentation pattern of diethylene glycol monovinyl ether is consistent with its structure containing both vinyl ether and glycol functionalities [23] [31]. The presence of oxygen atoms in the molecule facilitates certain fragmentation pathways through inductive effects and rearrangements, leading to the characteristic pattern of fragment ions observed in the mass spectrum [25] [31].